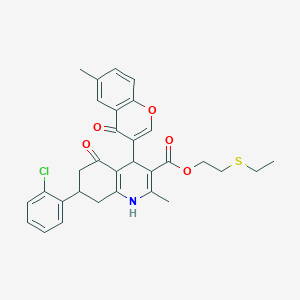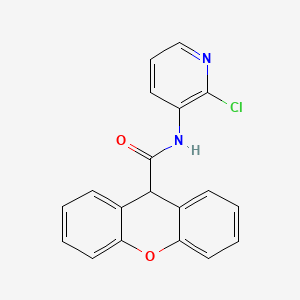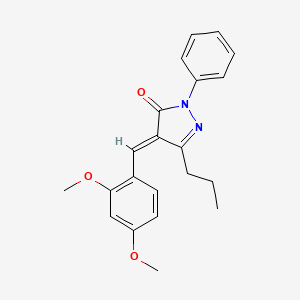![molecular formula C15H21N3O2 B11602861 (2Z)-2-(hydroxyimino)-2-phenyl-N-[2-(piperidin-1-yl)ethyl]ethanamide](/img/structure/B11602861.png)
(2Z)-2-(hydroxyimino)-2-phenyl-N-[2-(piperidin-1-yl)ethyl]ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(hydroxyimino)-2-phenyl-N-[2-(piperidin-1-yl)ethyl]ethanamide is a chemical compound with a unique structure that includes a hydroxyimino group, a phenyl ring, and a piperidinyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(hydroxyimino)-2-phenyl-N-[2-(piperidin-1-yl)ethyl]ethanamide typically involves the reaction of a phenyl-substituted oxime with a piperidinyl ethyl amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(hydroxyimino)-2-phenyl-N-[2-(piperidin-1-yl)ethyl]ethanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The phenyl ring and piperidinyl ethyl chain can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group may yield nitroso or nitro compounds, while reduction may produce amines or hydroxylamines.
Scientific Research Applications
(2Z)-2-(hydroxyimino)-2-phenyl-N-[2-(piperidin-1-yl)ethyl]ethanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(hydroxyimino)-2-phenyl-N-[2-(piperidin-1-yl)ethyl]ethanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the phenyl ring and piperidinyl ethyl chain contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar structure that is widely used in organic synthesis.
Candesartan Cilexetil: A pharmaceutical compound with structural similarities, used as an antihypertensive agent.
Fluorine Compounds: Various fluorine-containing compounds that share some chemical properties with (2Z)-2-(hydroxyimino)-2-phenyl-N-[2-(piperidin-1-yl)ethyl]ethanamide.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-2-phenyl-N-(2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C15H21N3O2/c19-15(14(17-20)13-7-3-1-4-8-13)16-9-12-18-10-5-2-6-11-18/h1,3-4,7-8,20H,2,5-6,9-12H2,(H,16,19)/b17-14- |
InChI Key |
WEEKIZSFCZYNOF-VKAVYKQESA-N |
Isomeric SMILES |
C1CCN(CC1)CCNC(=O)/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(4-bromophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11602790.png)

![3,3-dimethyl-6-(4-methylpiperidin-1-yl)-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11602796.png)
![ethyl 5-[4-(benzyloxy)phenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602801.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B11602819.png)
![1-allyl-3'-amino-2-oxo-1,2,6',7',8',8a'-hexahydro-2'H-spiro[indole-3,1'-naphthalene]-2',2',4'-tricarbonitrile](/img/structure/B11602822.png)
![5-Benzyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11602824.png)
![isopropyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11602826.png)
![4-(4-tert-butylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B11602837.png)

![(5Z)-2-(4-methoxyphenyl)-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602839.png)
![Ethyl 5-(3,5-dichloro-2-methoxybenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B11602847.png)
![2-{3-[2-(4-Fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}-N-(4-methoxyphenyl)acetamide](/img/structure/B11602849.png)
